molecular formula C10H15ClF2N2O3 B2433626 2-[1-(2-Chloroacetyl)-4-hydroxypiperidin-4-yl]-2,2-difluoro-N-methylacetamide CAS No. 2411245-45-7

2-[1-(2-Chloroacetyl)-4-hydroxypiperidin-4-yl]-2,2-difluoro-N-methylacetamide

Cat. No.: B2433626
CAS No.: 2411245-45-7
M. Wt: 284.69
InChI Key: AQAKSJKLZQYXJB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a piperidine ring (a six-membered ring with one nitrogen atom), a chloroacetyl group, and a difluoro-N-methylacetamide group. Piperidine derivatives are often found in pharmaceuticals and are known for their biological activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multistep processes or one-pot procedures . For instance, piperidine derivatives can be synthesized from L-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The piperidine ring could contribute to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloroacetyl group and the difluoro-N-methylacetamide group. Chloroacetyl groups are often reactive and can form esters and amides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural components. Organochlorine compounds, like the chloroacetyl group in this compound, are typically denser than water and have higher boiling and melting points compared to related hydrocarbons .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many piperidine derivatives act on nerve endings or around nerve trunks, blocking the generation and conduction of nerve impulses .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific properties and uses. Chloroacetyl chloride, a component of this compound, is known to be hazardous and can cause irritation and burns .

Future Directions

The future directions for this compound would likely depend on its potential applications. Piperidine derivatives are of significant interest in the pharmaceutical industry, and there is ongoing research into their synthesis and potential uses .

Properties

IUPAC Name

2-[1-(2-chloroacetyl)-4-hydroxypiperidin-4-yl]-2,2-difluoro-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClF2N2O3/c1-14-8(17)10(12,13)9(18)2-4-15(5-3-9)7(16)6-11/h18H,2-6H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAKSJKLZQYXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1(CCN(CC1)C(=O)CCl)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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